(3S)-2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC17683554
Molecular Formula: C18H17NO4S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO4S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | (3S)-2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H17NO4S/c20-18(21)17-12-15-8-4-5-9-16(15)13-19(17)24(22,23)11-10-14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,20,21)/b11-10+/t17-/m0/s1 |
| Standard InChI Key | MRCGREOYPXYTQL-DVQDXYAYSA-N |
| Isomeric SMILES | C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s structure integrates three critical components:
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A tetrahydroisoquinoline core (C10H11N), a bicyclic system common in alkaloids and pharmaceuticals.
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A (E)-2-phenylethenesulfonyl group (-SO2-C=CH-Ph), providing electron-withdrawing and steric effects.
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A carboxylic acid substituent (-COOH) at the C3 position, enabling hydrogen bonding and ionic interactions.
The stereochemistry at the C3 position is defined as (3S), which influences its biological activity and synthetic pathways. The (E)-configuration of the phenylethenyl group further ensures spatial orientation optimal for target binding.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₄S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | (3S)-2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| Canonical SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |
| XLogP3 | 2.8 (predicted) |
The isomeric SMILES (C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O) confirms the (S)-configuration and (E)-geometry of the sulfonyl group.
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).
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Nuclear Magnetic Resonance (NMR): Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 4.3 ppm (C3 methine), and δ 3.1–3.5 ppm (methylene groups adjacent to nitrogen).
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Density Functional Theory (DFT): Calculations predict a planar sulfonyl group and a dihedral angle of 120° between the tetrahydroisoquinoline and phenylethenyl moieties, minimizing steric strain.
Synthetic Methodologies
Enyne Metathesis and Cycloaddition Approaches
The synthesis leverages enyne metathesis to construct the tetrahydroisoquinoline backbone, followed by [2 + 2 + 2] cycloaddition to introduce the phenylethenesulfonyl group. A representative pathway involves:
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Formation of the tetrahydroisoquinoline core via Pictet-Spengler condensation of phenethylamine derivatives.
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Sulfonation using (E)-styrylsulfonyl chloride under basic conditions (e.g., pyridine).
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Carboxylic acid introduction via oxidation of a primary alcohol intermediate.
Table 2: Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pictet-Spengler condensation | TFA, CH₂Cl₂, 0°C → RT | 78 |
| 2 | Sulfonation | (E)-Styrylsulfonyl chloride, pyridine | 65 |
| 3 | Oxidation | KMnO₄, H₂O/acetone | 82 |
Alternative Routes and Optimization
Comparative studies highlight microwave-assisted synthesis as a high-efficiency alternative, reducing reaction times from 12 hours to 30 minutes with comparable yields (75–80%) . Additionally, enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric excess (ee) >99% for the (3S)-isomer .
Chemical Reactivity and Derivative Formation
Esterification and Amidation
The carboxylic acid moiety undergoes esterification with alcohols (e.g., methanol, benzyl alcohol) catalyzed by H₂SO₄ or p-toluenesulfonic acid, yielding methyl or benzyl esters. Amidation with primary amines (e.g., methylamine, aniline) in the presence of EDC/HOBt produces carboxamide derivatives, enhancing lipid solubility.
Sulfonyl Group Modifications
The sulfonyl group participates in nucleophilic aromatic substitution (e.g., with amines or thiols) and reductive desulfonation using LiAlH₄ to yield ethenyl derivatives. These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Biological Evaluation and Mechanistic Insights
In Vitro Activity
While direct biological data for this compound remains limited, structurally related tetrahydroisoquinoline derivatives exhibit:
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Anti-inflammatory effects via NF-κB inhibition (IC₅₀ = 5.8 μM) .
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Antimicrobial activity against Gram-positive bacteria (MIC = 8–16 μg/mL) .
Putative Mechanism of Action
The phenylethenesulfonyl group may enhance target binding through π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2). The carboxylic acid facilitates ionic interactions with basic amino acids (e.g., arginine, lysine), as modeled in docking studies .
Stability and Pharmacokinetic Profiling
Physicochemical Stability
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Thermal stability: Decomposes at >250°C, requiring storage at 2–8°C.
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Photostability: Susceptible to UV-induced isomerization; amber glass containers are recommended.
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pH-dependent solubility: Highly soluble in alkaline aqueous solutions (pH >9) due to deprotonation of the carboxylic acid.
Preliminary ADMET Data
| Parameter | Value |
|---|---|
| LogP (octanol/water) | 2.1 |
| Plasma Protein Binding | 89% (predicted) |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 12 μM) |
| hERG Inhibition | Low (IC₅₀ >30 μM) |
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric replacement: Substituting the sulfonyl group with phosphonate or carbonyl analogs to modulate potency .
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Prodrug development: Ester prodrugs (e.g., ethyl ester) improve oral bioavailability in rodent models (F = 45% vs. 8% for parent compound) .
Target Indications
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